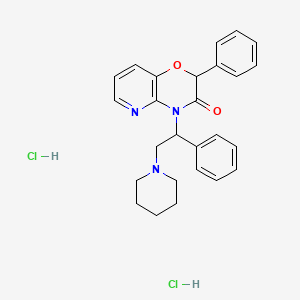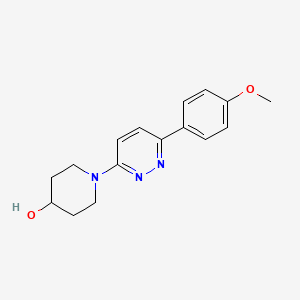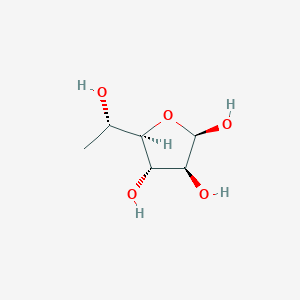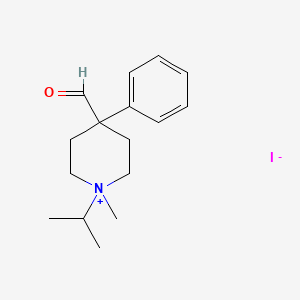
4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide is a chemical compound with the molecular formula C16H24INO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a formyl group, an isopropyl group, a methyl group, and a phenyl group attached to the piperidinium ring. The iodide ion is present as a counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide typically involves the following steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .
-
Introduction of Substituents: : The formyl, isopropyl, methyl, and phenyl groups are introduced through specific reactions. For example, the formyl group can be introduced via formylation reactions, while the isopropyl and methyl groups can be added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as chloride, bromide, and other halide ions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halide-substituted piperidinium compounds.
Scientific Research Applications
4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenylpiperidinium iodide (MPP+ iodide): Known for its neurotoxic effects and used as a model compound in Parkinson’s disease research.
4-Phenylpyridinium iodide: Another piperidine derivative with similar structural features.
Uniqueness
4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its formyl group allows for various chemical modifications, while the isopropyl and phenyl groups contribute to its stability and reactivity.
Properties
CAS No. |
97595-13-6 |
|---|---|
Molecular Formula |
C16H24INO |
Molecular Weight |
373.27 g/mol |
IUPAC Name |
1-methyl-4-phenyl-1-propan-2-ylpiperidin-1-ium-4-carbaldehyde;iodide |
InChI |
InChI=1S/C16H24NO.HI/c1-14(2)17(3)11-9-16(13-18,10-12-17)15-7-5-4-6-8-15;/h4-8,13-14H,9-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FIDOKMNXZMBJBY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


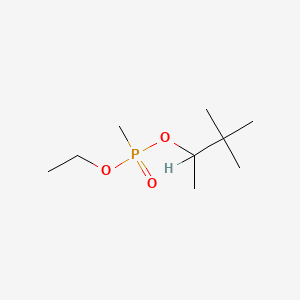
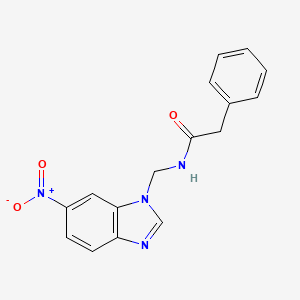
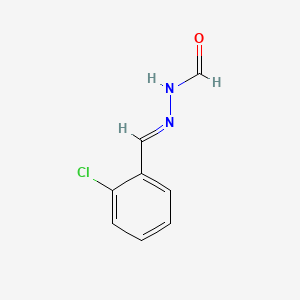
![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)

